(2R,4S)-2-Isopropylpiperidine-4-ol
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Overview
Description
(2R,4S)-2-Isopropylpiperidine-4-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of piperidine, a six-membered heterocyclic amine, and possesses both an isopropyl group and a hydroxyl group at specific positions, contributing to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Isopropylpiperidine-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents or catalysts. For example, the reduction of 2-isopropyl-4-piperidone with a chiral borane complex can yield the desired this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor ketone is hydrogenated in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantioselectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Isopropylpiperidine-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-isopropyl-4-piperidone, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
(2R,4S)-2-Isopropylpiperidine-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of (2R,4S)-2-Isopropylpiperidine-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the isopropyl group play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymatic pathways, affecting the overall biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-Isopropylpiperidine-4-ol: The enantiomer of (2R,4S)-2-Isopropylpiperidine-4-ol, with similar chemical properties but different biological activities.
2-Isopropylpiperidine: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxypiperidine: Lacks the isopropyl group, affecting its chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and other related compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
(2R,4S)-2-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGONQZBEUCYFM-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C[C@H](CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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